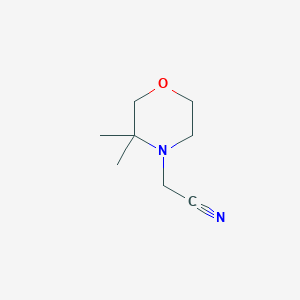
2-(3,3-Dimethylmorpholin-4-yl)acetonitrile
Übersicht
Beschreibung
2-(3,3-Dimethylmorpholin-4-yl)acetonitrile, also known by its IUPAC name (3,3-dimethyl-4-morpholinyl)acetonitrile, is a synthetic organic compound . It has a molecular weight of 154.21 . This compound has gained increasing attention for its versatile properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile is 1S/C8H14N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h4-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Electronics
In the realm of organic electronics, 2-(3,3-Dimethylmorpholin-4-yl)acetonitrile (DMMA) is a compound of interest due to its potential as an intermediate in synthesizing organic semiconductors. These materials are crucial for developing flexible electronic devices. DMMA’s molecular structure, which includes a morpholine ring, could be beneficial in creating organic transistors with balanced charge transport properties .
Material Science
In material science, DMMA’s properties may be explored for creating new polymeric materials. Its incorporation into polymers could lead to materials with improved mechanical strength and chemical resistance, potentially useful for coatings and specialty plastics.
Chemical Synthesis
DMMA serves as a versatile building block in chemical synthesis. Its morpholine ring can act as a directing group in catalytic reactions, potentially leading to the development of novel synthetic routes for complex molecules .
Analytical Chemistry
Analytical chemists might find DMMA useful as a reagent or a standard in chromatographic methods. Its unique chemical structure could help in the separation and identification of compounds in complex mixtures .
Pharmacology
In pharmacology, DMMA could be investigated for its bioactive properties. As a molecule containing both a nitrile and a tertiary amine, it may interact with biological targets, leading to potential therapeutic applications .
Biochemistry
Biochemists could study DMMA’s role in enzyme-catalyzed reactions. Its structural features might mimic certain substrates or inhibitors, providing insights into enzyme mechanisms or serving as a tool in drug discovery .
Safety and Hazards
This compound is associated with several hazard statements including H300, H310, H315, H319, and H335 . Precautionary measures include P261, P262, P264, P270, P271, P280, P301+P310, P302+P350, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions .
Eigenschaften
IUPAC Name |
2-(3,3-dimethylmorpholin-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2)7-11-6-5-10(8)4-3-9/h4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSPMVHAZWELIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylmorpholin-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453490.png)




![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)



